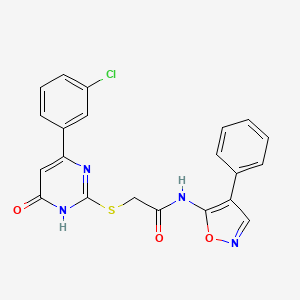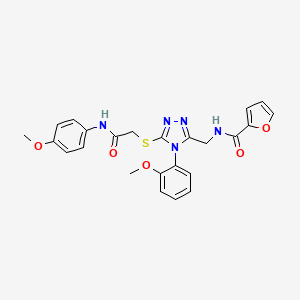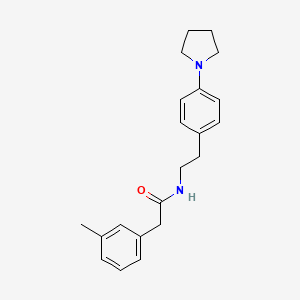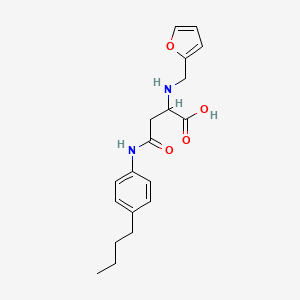![molecular formula C21H20N2O2S B2936783 2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 300571-89-5](/img/structure/B2936783.png)
2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthalene and thiophene rings, the introduction of the acetamido group, and the fusion of these components. The exact synthesis process would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and thiophene rings would contribute to the compound’s aromaticity, while the acetamido group could participate in hydrogen bonding .Chemical Reactions Analysis
This compound, like other organic molecules, could undergo a variety of chemical reactions. These might include substitution reactions on the aromatic rings, reactions involving the acetamido group, or reactions that alter the thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could affect its solubility and stability, while the acetamido group could influence its reactivity .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Applications
This compound exhibits a structure that suggests it could be useful in the development of new therapeutic agents. The presence of a naphthalene ring could potentially interact with various biological targets, offering a range of pharmacological activities. For instance, compounds with similar structures have been studied for their ability to inhibit enzymes or receptors involved in disease processes . The thiophene moiety, in particular, is a common feature in molecules with anti-inflammatory and anticancer properties .
Agriculture: Fungicide and Pesticide Development
In the agricultural sector, the compound’s structural features, such as the naphthalene and thiophene rings, are often found in molecules with fungicidal and pesticidal activities. These compounds can inhibit the growth of harmful fungi and pests, protecting crops and increasing yield .
Material Science: Organic Semiconductor Synthesis
The compound’s aromatic system and the presence of sulfur in the thiophene ring make it a candidate for use in organic semiconductor synthesis. Thiophene derivatives are known to play a significant role in the advancement of organic semiconductors, which are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Environmental Science: Pollution Remediation
Compounds with naphthalene and thiophene structures have been explored for their potential in environmental remediation, particularly in the removal of heavy metals and organic pollutants from water and soil. The compound’s ability to form complexes with metals could be harnessed to treat contaminated sites .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound could be used to study enzyme inhibition, given its potential to interact with various enzymes’ active sites. This interaction can provide insights into enzyme mechanisms and aid in the design of inhibitors that can regulate enzymatic activity involved in diseases .
Chemical Synthesis: Building Block for Heterocyclic Compounds
Finally, the compound can serve as a versatile building block in chemical synthesis, particularly in the construction of complex heterocyclic compounds. Its reactive sites allow for various chemical transformations, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 8 (MAPK8) . MAPK8, also known as JNK1, is a protein that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its target, MAPK8, by inhibiting its activity . This inhibition disrupts the normal functioning of the protein, leading to changes in the cellular processes it regulates.
Pharmacokinetics
Its molecular weight is310.37 , which is within the range generally favorable for oral bioavailability
Safety and Hazards
Future Directions
The future research directions for this compound could be diverse, depending on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
properties
IUPAC Name |
2-[(2-naphthalen-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c22-20(25)19-16-10-3-4-11-17(16)26-21(19)23-18(24)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-2,5-9H,3-4,10-12H2,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNFKBRSTGIHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide](/img/structure/B2936701.png)


![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)
![(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid](/img/structure/B2936709.png)
![[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B2936710.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2936711.png)

![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2936713.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2936717.png)


![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2936723.png)